molecular formula C22H21ClN6 B11233785 N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11233785
M. Wt: 404.9 g/mol
InChI Key: VOQAQNRFRGJKDE-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of protein tyrosine kinases (PTKs) such as the epidermal growth factor receptor (EGFR) family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorophenylhydrazine with cyclopentanone to form the intermediate hydrazone, which is then cyclized with phenyl isocyanate under basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of protein tyrosine kinases, particularly the EGFR family. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities. Its ability to inhibit multiple PTKs, including EGFR, makes it a promising candidate for the development of new anticancer therapies .

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H21ClN6/c23-15-10-12-17(13-11-15)25-20-19-14-24-29(18-8-2-1-3-9-18)21(19)28-22(27-20)26-16-6-4-5-7-16/h1-3,8-14,16H,4-7H2,(H2,25,26,27,28)

InChI Key

VOQAQNRFRGJKDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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